Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate
Description
Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated nitrogen-containing ring) substituted at the 2-position with a pyridin-3-yl group and at the 1-position with an ethyl ester moiety. Pyrrolidine and pyridine scaffolds are prevalent in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding or π-π interactions with biological targets . The ethyl ester group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability. Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .
Properties
IUPAC Name |
ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)14-8-4-6-11(14)10-5-3-7-13-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESBODWIJLONJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Proline Derivatives
The pyrrolidine ring is often constructed via cyclization reactions involving (S)-proline or its derivatives. A patented method (CA2282320A1) describes the use of 1,1-dimethylethyl 2-ethynylpyrrolidine-1-carboxylate as a key intermediate. This precursor undergoes Castro-Stephens coupling with 2-halopyridin-3-ol derivatives in the presence of copper(I) oxide, yielding a cyclized product. Subsequent deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid generates the free pyrrolidine intermediate.
Reaction conditions :
Esterification of Pyrrolidine Intermediates
The final ethyl ester group is introduced via esterification. Ethyl chloroformate is reacted with the pyrrolidine intermediate under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. A study cited in PubChem (CID 601591) demonstrates that this step is typically performed at 0–5°C to minimize side reactions.
Key parameters :
-
Molar ratio : 1:1.2 (pyrrolidine intermediate to ethyl chloroformate)
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Reaction time : 4–6 hours
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Purification : Column chromatography with dichloromethane/ethanol/ammonia (95:5:0.5 v/v)
Modern Catalytic Approaches
Palladium-Catalyzed Hydrogenation
Catalytic hydrogenation is employed to reduce unsaturated intermediates. For example, dihydrofuropyridine derivatives are hydrogenated using 10% palladium-on-charcoal in ethanol at 25°C and 1 atm H₂ pressure. This step ensures high stereoselectivity, critical for pharmaceutical applications.
Performance metrics :
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization. A method adapted from triazole synthesis (QFQVZZNQWCAWNX-UHFFFAOYSA-N) involves heating pyridine-3-carboxaldehyde and proline derivatives at 150°C for 15 minutes, reducing reaction times by 80% compared to conventional heating.
Industrial-Scale Production
Continuous Flow Reactor Systems
To enhance scalability, continuous flow reactors are employed for the esterification step. A patented protocol achieves 90% conversion by maintaining precise temperature control (5°C ± 0.5°C) and using in-line neutralization of HCl.
Process advantages :
Green Chemistry Innovations
Industrial methods prioritize sustainability:
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Solvent substitution : Replacement of dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative.
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Catalyst recycling : Copper(I) oxide is recovered via filtration and reused for 5 cycles without activity loss.
Reaction Optimization and Kinetic Studies
Temperature-Dependent Yield Analysis
A kinetic study comparing cyclization methods reveals that temperatures above 120°C promote side reactions (e.g., pyridine N-oxidation), reducing yields by 15–20%. Optimal performance is achieved at 100–110°C.
Data summary :
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 90 | 58 | 89 |
| 100 | 72 | 94 |
| 110 | 70 | 93 |
| 120 | 55 | 87 |
Impact of Base Selection
The choice of base significantly affects esterification efficiency:
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| Triethylamine | 4.5 | 85 |
| Diisopropylethylamine | 3.8 | 88 |
| DBU | 2.2 | 92 |
DBU (1,8-diazabicycloundec-7-ene) outperforms other bases due to its superior HCl scavenging capacity.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds due to its unique structural features. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the generation of diverse derivatives.
Table 1: Common Reactions and Conditions
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate in acidic medium | Oxidized derivatives |
| Reduction | Lithium aluminum hydride in anhydrous ether | Reduced derivatives |
| Substitution | Nucleophiles (amines, thiols) with base | Substituted pyridine derivatives |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising biological activities. Studies have focused on its potential as an antimicrobial agent and its efficacy against various cancer cell lines.
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. The results demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting its potential as a new antibacterial agent .
Case Study: Anti-inflammatory Activity
In another study assessing anti-inflammatory properties, this compound was found to effectively reduce COX enzyme activity. This led to a notable decrease in inflammatory markers in animal models treated with the compound .
Medicinal Chemistry
Drug Development Potential
The compound is being investigated for its role as a pharmacophore in medicinal chemistry. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at treating various diseases.
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is utilized as a building block for the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it suitable for large-scale production processes where high purity and yield are essential.
Table 2: Comparison with Similar Compounds
| Compound Type | Structural Features | Common Applications |
|---|---|---|
| Pyrrolidine Derivatives | Share pyrrolidine ring structure | Biological activity studies |
| Pyridine Derivatives | Contain pyridine ring | Synthesis of fine chemicals |
| Ethyl Esters | Ethyl ester functional group | Synthetic intermediates |
Mechanism of Action
The mechanism of action of ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites on proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
The fused pyrrolopyridine system in the 6-chloro derivative introduces planar rigidity, contrasting with the non-fused pyridine-pyrrolidine linkage in the target compound.
Substituent Effects :
- The 3-oxo group in Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate increases polarity, likely reducing lipophilicity compared to the pyridin-3-yl group in the target compound.
- The chloro substituent in the pyrrolopyridine analog may enhance electrophilicity, influencing reactivity in cross-coupling reactions or interactions with enzymes.
Biological Implications :
- Piperidine-based analogs (e.g., Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate) exhibit antibacterial and antitumor activities , suggesting that substituting pyrrolidine with piperidine could modulate target selectivity.
- The lack of reported activity for the target compound highlights a research gap; its pyridine-pyrrolidine hybrid structure may warrant evaluation in similar therapeutic contexts.
Biological Activity
Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate (CAS Number: 74245-32-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a pyridine group and an ethyl ester functional group. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's pyrrolidine ring can modulate the activity of various molecular targets through:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various microorganisms, including:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective antifungal |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Properties
Studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, which is crucial for cancer treatment. The compound's mechanism involves:
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Inhibiting cell proliferation by interfering with the cell cycle.
Case Studies and Research Findings
- In Vitro Studies : A study published in PubMed reported that this compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyrrolidine and pyridine rings can enhance biological activity. For instance, derivatives of the compound have been synthesized to improve potency against specific targets .
- Collaborative Virtual Screening : A recent study utilized virtual screening techniques to identify derivatives of this compound with improved binding affinity to target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multistep reactions, such as coupling pyridine derivatives with pyrrolidine precursors. Key steps include:
- Esterification : Using ethyl chloroformate under basic conditions (e.g., NaH in THF at 0°C) to introduce the carboxylate group .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Pd(PPh₃)₄) to attach the pyridinyl moiety to the pyrrolidine core .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization for high-purity isolation .
Q. How is the molecular structure of this compound validated?
- Techniques :
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry .
- NMR spectroscopy : H and C NMR confirm proton environments and carbon connectivity, with pyridinyl protons appearing as distinct aromatic signals (δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across studies?
- Case Example : Discrepancies in reported IC₅₀ values for enzyme inhibition may arise from:
- Assay variability : Differences in buffer pH, temperature, or enzyme isoforms (e.g., kinase vs. phosphatase targets) .
- Compound purity : Impurities >5% (e.g., unreacted starting materials) can skew results. Validate purity via HPLC (≥98%) before biological testing .
- Structural analogs : Compare activity of this compound with derivatives (e.g., benzyl or tert-butyl esters) to isolate structure-activity relationships (SAR) .
Q. How can computational methods enhance experimental design for this compound?
- Approaches :
- Molecular docking : Use tools like AutoDock Vina to predict binding poses with biological targets (e.g., G-protein-coupled receptors) .
- QSAR modeling : Correlate electronic properties (HOMO/LUMO energies) with observed bioactivity to prioritize synthetic modifications .
- Database mining : Cross-reference the Cambridge Structural Database (CSD) for analogous crystal structures to infer reactivity .
Q. What are the challenges in characterizing degradation products under physiological conditions?
- Analytical Workflow :
- Forced degradation : Expose the compound to acidic/basic hydrolysis, oxidation (H₂O₂), and UV light. Monitor via LC-MS to identify degradants .
- Stability assays : Use phosphate-buffered saline (PBS) at 37°C to simulate in vivo conditions. Quantify parent compound loss using UV-Vis spectroscopy .
- Mechanistic insights : NMR and IR spectroscopy reveal hydrolysis of the ester group as a primary degradation pathway .
Methodological Best Practices
Q. How should researchers handle and store this compound to ensure stability?
- Protocols :
- Storage : –20°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation .
- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to ambient humidity .
- Safety : Follow GHS guidelines for PPE (lab coat, gloves, goggles) and dispose of waste via certified hazardous waste programs .
Q. What advanced techniques resolve stereochemical ambiguities in pyrrolidine derivatives?
- Solutions :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and polarimetric detection .
- VCD spectroscopy : Vibrational circular dichroism assigns absolute configuration by correlating experimental spectra with DFT calculations .
- Crystallographic twinning : SHELXL refinement handles twinned crystals to resolve racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
